molecular formula C7H3ClN3NaO2 B13907224 Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate

Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate

Cat. No.: B13907224
M. Wt: 219.56 g/mol
InChI Key: KEULGHFQPBWSEI-UHFFFAOYSA-M
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Description

Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazopyridine family

Properties

Molecular Formula

C7H3ClN3NaO2

Molecular Weight

219.56 g/mol

IUPAC Name

sodium;5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate

InChI

InChI=1S/C7H4ClN3O2.Na/c8-4-2-1-3-5(10-4)11-6(9-3)7(12)13;/h1-2H,(H,12,13)(H,9,10,11);/q;+1/p-1

InChI Key

KEULGHFQPBWSEI-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)C(=O)[O-])Cl.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[4,5-B]pyridine derivatives typically involves the use of 2,3-diaminopyridine as a starting material. The process generally includes the following steps:

    Nucleophilic Substitution: The halogen in the pyridine ring is substituted by a nucleophile, often facilitated by the presence of a nitro group.

    Reduction: The nitro group is reduced to form the desired 2,3-diaminopyridine derivative.

Industrial Production Methods: Industrial production of imidazo[4,5-B]pyridine derivatives may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these processes .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[4,5-B]pyridine derivatives .

Mechanism of Action

The mechanism of action of sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation by IKK-ɛ and TBK1 . This pathway is crucial for regulating immune responses and inflammation.

Biological Activity

Sodium 5-chloro-3H-imidazo[4,5-B]pyridine-2-carboxylate is a heterocyclic compound recognized for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

This compound features a fused imidazole and pyridine ring system with a chlorine atom at the 5-position. This configuration enhances its reactivity and potential for derivatization, making it a valuable scaffold in drug design.

The primary target of this compound is the IKK-ɛ and TBK1 kinases. These kinases are pivotal in activating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) signaling pathway through phosphorylation. The activation of NF-kappaB influences numerous cellular processes, including inflammation, immune response, and cancer cell proliferation.

Biochemical Pathways Affected

The compound primarily affects the NF-kappaB signaling pathway. Activation of this pathway can lead to:

  • Cell survival : Promotes survival of cancerous cells.
  • Inflammation : Modulates inflammatory responses.
  • Immune response : Influences immune cell activation and function.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative activity of various derivatives of imidazo[4,5-b]pyridine compounds against multiple cancer cell lines. For instance, compounds derived from this compound have shown significant activity against:

  • Colon carcinoma (HCT-116) : IC50 values in the sub-micromolar range.
  • Lung carcinoma (NCI-H460) : Notable inhibition observed.
  • Acute lymphoblastic leukemia (DND-41) : Effective at low concentrations.

The structure-activity relationship indicates that substitution patterns on the imidazo[4,5-b]pyridine core significantly influence biological activity. For example, bromine substitution at specific positions has been shown to enhance antiproliferative effects .

Antimicrobial Activity

While primarily studied for anticancer properties, some derivatives have also been tested for antimicrobial activity. For instance:

  • Certain compounds displayed moderate activity against E. coli , indicating potential as antibacterial agents.
  • However, most tested derivatives lacked significant antibacterial properties compared to known antibiotics .

Data Table: Biological Activity Overview

CompoundTarget Cell LineIC50 (μM)Activity Type
This compoundHCT-116 (Colon Carcinoma)0.7Antiproliferative
This compoundNCI-H460 (Lung Carcinoma)0.4Antiproliferative
This compoundDND-41 (Acute Lymphoblastic Leukemia)0.6Antiproliferative
Derivative XE. coli32Antibacterial

Case Studies

  • Case Study on Cancer Cell Lines :
    A study evaluated several imidazo[4,5-b]pyridine derivatives against various human cancer cell lines including glioblastoma and pancreatic adenocarcinoma. The results indicated that specific substitutions significantly enhanced antiproliferative activity compared to unsubstituted analogs.
  • Antiviral Activity Evaluation :
    Another research focused on the antiviral properties of imidazo[4,5-b]pyridine derivatives against respiratory syncytial virus (RSV). Some compounds exhibited moderate antiviral activity with EC50 values indicating potential for further development in antiviral therapies.

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